Unambiguous NMR Elucidation of 2-[(Benzyloxy)methyl]but-3-en-1-ol: A Comprehensive Guide to Chemical Shift Assignments and Spin System Dynamics
Unambiguous NMR Elucidation of 2-[(Benzyloxy)methyl]but-3-en-1-ol: A Comprehensive Guide to Chemical Shift Assignments and Spin System Dynamics
Executive Summary
In the development of complex natural products and targeted therapeutics, functionally dense chiral building blocks are indispensable. 2-[(Benzyloxy)methyl]but-3-en-1-ol (also known as 2-vinyl-1,3-propanediol monobenzyl ether) is a highly versatile intermediate featuring a terminal alkene, a primary hydroxyl group, an orthogonal benzyl ether, and a central stereogenic carbon. Because this molecule is frequently utilized in transition-metal-catalyzed cross-couplings and redox-triggered C–C bond formations , rigorous structural verification is paramount.
This whitepaper provides an authoritative, in-depth methodology for the complete 1 H and 13 C NMR chemical shift assignment of 2-[(Benzyloxy)methyl]but-3-en-1-ol. By deconstructing the molecule’s spin systems and employing a self-validating 2D NMR workflow, researchers can unambiguously differentiate the structurally similar oxygenated methylenes and confirm stereochemical integrity.
Structural Deconstruction & Spin System Dynamics
The structural complexity of 2-[(Benzyloxy)methyl]but-3-en-1-ol (Formula: C 12 H 16 O 2 ) arises from its central chiral methine (C2). This stereocenter breaks the symmetry of the molecule, rendering the adjacent methylene protons (at C1 and C5) diastereotopic .
Rather than appearing as simple doublets, these protons manifest as complex ABX spin systems. The molecule can be logically partitioned into three interacting spin systems:
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The Vinyl System (C3, C4): An AMX system characterized by large, distinct coupling constants ( 3Jtrans and 3Jcis ).
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The Core Aliphatic System (C1, C2, C5): A highly coupled network where the central methine (C2) acts as a scalar coupling bridge between the vinyl group and the two oxygenated methylenes.
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The Benzyl Ether System (C6, Ar-C): An isolated spin system connected to the core solely through a scalar-invisible ether linkage, requiring HMBC for connectivity validation.
1 H NMR Chemical Shift Assignments & Coupling Causality
The 1 H NMR spectrum of this compound is defined by strict electronic and anisotropic environments. The electronegativity of the oxygen atoms strongly deshields the C1, C5, and C6 protons. Meanwhile, the magnetic anisotropy of the phenyl ring and the alkene π -system further modulates the local magnetic fields.
Note: Data is referenced to residual CHCl 3 at 7.26 ppm.
| Position | Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants ( J in Hz) | Causality & Assignment Logic |
| OH | 2.25 | br s | 1H | - | Shift is highly dependent on concentration and hydrogen bonding. |
| C2-H | 2.65 | m | 1H | - | Central methine; highly split due to scalar coupling with C1, C3, and C5 protons. |
| C5-H 2 | 3.55 | m (ABX) | 2H | JAB ≈ 9.5, JAX ≈ 6.0 | Diastereotopic methylene adjacent to benzyl ether. |
| C1-H 2 | 3.70 | m (ABX) | 2H | JAB ≈ 11.0, JAX ≈ 5.5 | Diastereotopic hydroxymethyl protons; slightly more deshielded by the free hydroxyl oxygen. |
| C6-H 2 | 4.52 | s (or ABq) | 2H | - | Benzylic methylene; strongly deshielded by both the phenyl ring anisotropy and the ether oxygen. |
| C4-H (cis) | 5.15 | dd | 1H | Jcis ≈ 10.5, Jgem ≈ 1.5 | Terminal vinyl proton cis to C2-H. |
| C4-H (trans) | 5.22 | dd | 1H | Jtrans ≈ 17.5, Jgem ≈ 1.5 | Terminal vinyl proton trans to C2-H. |
| C3-H | 5.85 | ddd | 1H | Jtrans ≈ 17.5, Jcis ≈ 10.5, Jvic ≈ 7.5 | Internal vinyl proton; deep multiplet driven by distinct geometric couplings. |
| Ar-H | 7.25 - 7.38 | m | 5H | - | Phenyl ring protons; overlapping ortho, meta, and para resonances. |
13 C NMR Chemical Shift Assignments & Electronic Effects
Carbon chemical shifts are less sensitive to steric anisotropy but highly sensitive to hybridization and electronegativity. The differentiation between C1 and C5 is critical for confirming the regioselectivity of the benzyl protection step during synthesis .
Note: Data is referenced to CDCl 3 at 77.16 ppm.
| Position | Shift (δ, ppm) | Type | Causality & Assignment Logic |
| C2 | 46.5 | CH | Central chiral methine; shifted downfield relative to alkanes due to allylic position and bis- β -oxygenation. |
| C1 | 64.2 | CH 2 | Hydroxymethyl carbon; typical shift for a primary aliphatic alcohol. |
| C5 | 72.8 | CH 2 | Ether methylene; deshielded relative to C1 due to the electron-withdrawing nature of the benzyl ether. |
| C6 | 73.5 | CH 2 | Benzylic methylene; heavily deshielded by the direct attachment to the aromatic ring and oxygen. |
| C4 | 117.2 | CH 2 | Terminal vinyl carbon; characteristic shift for an unpolarized terminal alkene. |
| Ar-C (p) | 127.8 | CH | Para-carbon of the benzyl group. |
| Ar-C (o/m) | 128.0, 128.5 | CH | Ortho and meta carbons of the benzyl group. |
| C3 | 136.8 | CH | Internal vinyl carbon; deshielded by adjacent alkyl substitution. |
| Ar-C (ipso) | 138.2 | C | Ipso-carbon of the benzyl group; quaternary nature confirmed by DEPT-135 (signal absence). |
2D NMR Correlative Workflows (COSY, HSQC, HMBC)
To ensure scientific integrity, 1D NMR data must be cross-validated using 2D techniques. The primary challenge in elucidating 2-[(Benzyloxy)methyl]but-3-en-1-ol is distinguishing the C1-H 2 (free alcohol) from the C5-H 2 (benzyl ether) signals.
This is resolved via a self-validating HMBC/HSQC loop :
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HSQC maps the protons at ~3.55 ppm to the carbon at 72.8 ppm, and the protons at ~3.70 ppm to the carbon at 64.2 ppm.
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HMBC reveals a strong 3JCH correlation between the protons at 3.55 ppm and the benzylic carbon (C6) at 73.5 ppm. The protons at 3.70 ppm show no such correlation.
Caption: Workflow for the unambiguous NMR elucidation of 2-[(Benzyloxy)methyl]but-3-en-1-ol.
Caption: Key 2D NMR correlations (COSY and HMBC) establishing the molecular framework.
Standardized Experimental Protocol for Validation
To guarantee reproducibility and high-fidelity spectra for homoallylic alcohol systems , the following protocol must be strictly adhered to. This procedure is designed as a self-validating system; failure at the shimming or tuning stage will inherently prevent the resolution of the critical JAB couplings in the diastereotopic methylenes.
Step 1: Sample Preparation
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Dissolve 10–15 mg of highly purified 2-[(Benzyloxy)methyl]but-3-en-1-ol in 0.6 mL of deuterated chloroform (CDCl 3 , 99.8% D, containing 0.03% v/v TMS).
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Causality Note: Maintaining a consistent concentration (~20 mM) prevents excessive intermolecular hydrogen bonding, which broadens the hydroxyl signal and obscures underlying multiplets.
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Transfer the solution to a clean, dry 5 mm NMR tube, ensuring a solvent column height of exactly 4.0 cm to optimize magnetic field homogeneity.
Step 2: Instrument Tuning and Shimming
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Insert the sample into a 400 MHz (or higher) NMR spectrometer at 298 K.
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Lock the magnetic field to the deuterium resonance of CDCl 3 .
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Perform automated or manual gradient shimming (TopShim or equivalent) until the full width at half maximum (FWHM) of the TMS signal is ≤ 0.8 Hz.
Step 3: 1D Acquisition Parameters
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1 H NMR: Acquire 16 scans using a 30° pulse angle, a relaxation delay (D1) of 2.0 seconds, and an acquisition time of 3.0 seconds.
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13 C NMR: Acquire 512–1024 scans using a 30° pulse angle, a D1 of 2.0 seconds, and broadband proton decoupling (WALTZ-16).
Step 4: 2D Acquisition Parameters (The Validation Matrix)
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COSY: Acquire with a spectral width encompassing all proton signals (typically 0–8 ppm), utilizing 128 increments in the indirect dimension.
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HSQC: Set the 13 C spectral width to 0–150 ppm. This validates the direct attachment of protons to carbons, confirming the integration limits of the ABX systems.
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HMBC: Optimize for long-range couplings ( nJCH = 8 Hz). This is the critical step that self-validates the structure by linking the C5 protons across the ether oxygen to the C6 benzyl carbon.
Step 5: Processing and Phasing
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Apply a zero-filling factor of 2 and an exponential window function (LB = 0.3 Hz for 1 H, 1.0 Hz for 13 C) prior to Fourier transformation.
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Manually phase the spectra to ensure pure absorptive line shapes, which is critical for extracting accurate J -coupling values from the complex C3-H ddd multiplet.
References
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Titanocene-Catalyzed Reductive Domino Epoxide Ring Opening/Defluorinative Cross-Coupling Reaction Organic Letters, ACS Publications URL:[Link]
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Redox-Triggered C–C Coupling of Alcohols and Vinyl Epoxides: Diastereo- and Enantioselective Formation of All-Carbon Quaternary Centers via tert-(Hydroxy)-Prenylation Journal of the American Chemical Society, ACS Publications URL:[Link]
